molecular formula C8H8BrClO B1523648 1-(Bromomethyl)-3-chloro-5-methoxybenzene CAS No. 885270-32-6

1-(Bromomethyl)-3-chloro-5-methoxybenzene

Cat. No. B1523648
CAS RN: 885270-32-6
M. Wt: 235.5 g/mol
InChI Key: NOYAZORDAAINEF-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-chloro-5-methoxybenzene” is a brominated derivative of benzene . The compound’s structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations .


Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products .


Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Environmental Monitoring and Safety

  • Regional Contaminant Monitoring : A study highlighted the use of brominated organic contaminants for understanding regional exposure trends. It specifically mentioned the presence of various brominated compounds, including 1,2,4,5-tetrabromobenzene (a metabolite similar to 1-(Bromomethyl)-3-chloro-5-methoxybenzene), in breast milk samples, indicating environmental and dietary exposure. This study provides crucial insights into the regional distribution and potential sources of such contaminants in human tissues (Fujii et al., 2012).

  • Industrial Hazard and Toxicity Assessment : In another context, compounds similar in structure and properties to this compound, such as para-chloronitrobenzene, have been studied for their hazardous and toxic properties, especially in industrial settings. Such studies are crucial for understanding the risk of exposure to these chemicals and developing safety protocols for workers and the environment (Zhang et al., 2014).

  • Occupational Health and Safety : Cases of occupational exposure to brominated compounds and their potential health effects, such as contact dermatitis and neurotoxicity, have been documented. These studies serve as a basis for improving workplace safety standards and exposure limits, directly impacting policies and preventive measures in industries dealing with such chemicals (Adams et al., 1971; Jang et al., 2000).

Chemical Analysis and Biomonitoring

  • Biomonitoring of Chemical Exposure : Research involving the analysis of human biological samples, like breast milk or urine, for the presence of brominated compounds and their metabolites, is vital. It helps in assessing human exposure levels, understanding the bioaccumulation of these chemicals, and evaluating their potential health impacts. These studies contribute significantly to environmental health sciences and public health policies (Zhou et al., 2014; Kavanagh et al., 2012; Kawai et al., 2001).

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-3-chloro-5-methoxybenzene” is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways . It has been observed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression .

Safety and Hazards

Brominated benzenes may pose certain safety and health hazards. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYAZORDAAINEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695106
Record name 1-(Bromomethyl)-3-chloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885270-32-6
Record name 1-(Bromomethyl)-3-chloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-methylanisole (11) (274 g, 1.75 mol) in CCl4 (2.5 L) was added benzoyl peroxide (4.23 g, 0.02 mol) and NBS (321 g, 1.80 mol). The reaction mixture was heated to reflux for 1 h with mechanical stirring. The reaction mixture was cooled, washed with 1N HCl (2 L), satd NaHCO3 (2 L) and brine (2 L), dried over MgSO4, filtered and concentrated under reduced pressure to give the 5-(bromomethyl)-3-chloroanisole (12) as a light yellow solid (412 g, quantitative). 1H NMR (400 MHz, CDCl3): δ 7.30-7.34 (d, 1H), 6.95 (s, 1H), 6.91-6.93 (d, 1H), 4.45 (s, 2H), 3.92 (s, 3H).
Quantity
274 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Name
Quantity
321 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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